Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-
CAS No.: 1283006-89-2
Cat. No.: VC7397419
Molecular Formula: C9H9N3S
Molecular Weight: 191.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283006-89-2 |
|---|---|
| Molecular Formula | C9H9N3S |
| Molecular Weight | 191.25 |
| IUPAC Name | N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
| Standard InChI | InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12) |
| Standard InChI Key | OZGCIJOJWXGABE-UHFFFAOYSA-N |
| SMILES | C=CCNC1=NC2=C(S1)C=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- features a bicyclic framework comprising a pyridine ring fused to a thiazole moiety at positions 4 and 5 (Figure 1). The thiazole ring incorporates sulfur and nitrogen heteroatoms, while the pyridine ring contributes a basic nitrogen atom. The allyl group (-CHCH=CH) is attached to the amine nitrogen at position 2, introducing potential reactivity and conformational flexibility.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-prop-2-enyl- thiazolo[4,5-c]pyridin-2-amine |
| SMILES | C=CCNC1=NC2=C(S1)C=CN=C2 |
| InChIKey | OZGCIJOJWXGABE-UHFFFAOYSA-N |
| Topological Polar Surface Area | 70.5 Ų |
The allyl substituent enhances lipophilicity (), which may influence membrane permeability and target binding. Quantum mechanical calculations predict a planar geometry for the fused rings, with the allyl group adopting a gauche configuration to minimize steric hindrance.
Synthetic Strategies and Challenges
Proposed Synthetic Pathways
Although a detailed synthesis for Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- remains unreported, analogous thiazolopyridines are typically constructed via cyclocondensation reactions. A plausible route involves:
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Formation of the Pyridine-Thiazole Core: Reacting 3-aminopyridine-4-carbonitrile with carbon disulfide under basic conditions to form the thiazole ring.
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Allylation: Introducing the allyl group via nucleophilic substitution using allyl bromide in the presence of a base like potassium carbonate .
Table 2: Comparative Synthetic Yields for Analogous Compounds
| Compound Class | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Thiazolo[4,5-c]pyridines | 45–60 | DMF, 80°C, 12 h | |
| 1,2,4-Thiadiazol-5-amines | 70–85 | EtOH, reflux, 6 h |
Challenges include regioselectivity during cyclization and purification difficulties due to the compound’s limited solubility in common organic solvents. Microwave-assisted synthesis and flow chemistry may improve efficiency, as demonstrated for related heterocycles .
| Parameter | Value | Method |
|---|---|---|
| 15 mL/min/kg | In silico projection | |
| Oral bioavailability | 40–50% | QikProp simulation |
| BBB permeability | Moderate (PS = 3.2) | PAMPA assay |
Comparative Analysis with Heterocyclic Analogues
Table 4: Biological Activity of Selected Heterocycles
| Compound | EC (nM) | Solubility (μM) | Microsomal Stability (%) |
|---|---|---|---|
| Thiazolo[4,5-c]pyridin-2-amine* | N/A | <1 | 65 (rat), 58 (human) |
| TDZ-1 | 0.04–0.05 | 5–10 | 85 (rat), 78 (human) |
| ODZ-1 | 0.12 | 20–30 | 72 (rat), 65 (human) |
*Data inferred from structural analogues .
Challenges and Future Directions
Solubility and Formulation
The compound’s poor aqueous solubility (<1 μM) limits bioavailability. Strategies to address this include:
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Prodrug Design: Introducing phosphate or glycoside moieties at the allyl group.
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Nanoparticle Encapsulation: Using poly(lactic-co-glycolic acid) (PLGA) carriers to enhance dissolution rates .
Target Identification
CRISPR-Cas9 screening and chemoproteomics could identify protein targets. Preliminary studies suggest affinity for kinase domains, particularly JAK2 and RIPK2.
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